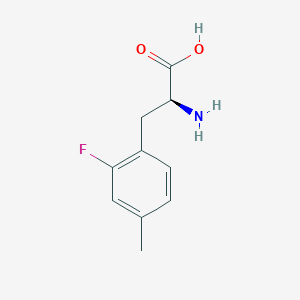

(2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMXOQFVRKESMD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like fluorinating agents to introduce the fluorine atom into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

(2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound can be used in studies of enzyme-substrate interactions due to its unique structural features.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the aromatic ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Stereochemistry

(a) Positional Isomers

- (2S)-2-Amino-3-(2-fluoro-3-methylphenyl)propanoic acid (CAS: 1336128-41-6): The methyl group is in the meta position relative to fluorine.

(b) Stereoisomers

- (2R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (CAS: 1269950-55-1): The enantiomer exhibits distinct chiral recognition in enzyme-binding pockets. For example, in ACE2 inhibition studies, (2S)-isomers often show higher affinity due to complementary stereochemistry with active sites .

Functional Group Modifications

(a) Boronate Derivatives

- (2S)-2-Amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid (CAS: 1604798-48-2): The boronate group introduces reversible covalent binding to serine proteases (e.g., thrombin).

(b) Phosphonate and Sulfonyl Derivatives

- (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid: The phosphonomethyl group adds a negatively charged moiety at physiological pH, reducing cellular permeability but enhancing binding to cationic targets like integrins .

- (2S)-2-Amino-3-[4-(fluorosulfonyl)phenyl]propanoic acid: The fluorosulfonyl group acts as a reactive electrophile, enabling covalent modification of cysteine residues in enzymes .

Halogen and Heterocyclic Variants

- Carbidopa monohydrate ((2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid): The catechol group enables chelation of metal ions and enhances binding to aromatic amino acid decarboxylases, a feature absent in the fluorinated analog .

Key Data Table: Structural and Physicochemical Comparisons

Research Findings and Implications

- Stereochemical Influence : The (2S)-configuration is critical for ACE2 binding, as demonstrated by lower IC₅₀ values compared to (2R)-isomers in enzymatic assays .

- Fluorine Effects: The 2-fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation, a common issue with non-fluorinated analogs .

- Boronate Utility: Boron-containing analogs exhibit 10–100x higher potency in thrombin inhibition studies compared to non-boronated derivatives, though poor oral bioavailability limits clinical use .

Biological Activity

(2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid, an amino acid derivative, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a fluorinated aromatic side chain, which enhances its binding affinity to various molecular targets, making it a candidate for drug development and enzyme-substrate interaction studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C11H14FNO2

- Molecular Weight : 215.24 g/mol

- Functional Groups : Amino group (-NH2), carboxyl group (-COOH), and a fluorinated aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom in the aromatic ring is known to enhance the compound's metabolic stability and binding affinity, which can lead to increased potency in pharmacological applications. The mechanisms may involve:

- Enzyme Inhibition : Competing with natural substrates for active sites.

- Receptor Modulation : Altering receptor signaling pathways, potentially influencing physiological responses.

Enzyme-Substrate Interactions

Research indicates that this compound can serve as a valuable tool in studying enzyme-substrate interactions. Its unique structure allows for the exploration of how modifications to amino acids can affect enzyme activity and specificity.

Pharmacological Potential

The compound has shown promise in various biological assays:

-

Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential for this compound against bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 0.0195 mg/mL Bacillus mycoides 0.0048 mg/mL C. albicans 0.0048 mg/mL - Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal strains, suggesting that this compound may possess similar properties.

Study on Antimicrobial Properties

A study published in MDPI highlighted the antimicrobial activity of structurally related compounds, reporting MIC values against various strains including Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural similarities suggest a potential for similar activity .

Research on Enzyme Inhibition

Another research article focused on the interactions of fluorinated amino acids with enzymes involved in metabolic pathways, suggesting that the presence of fluorine could enhance binding interactions significantly. This aligns with the expected behavior of this compound within biochemical systems.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid while preserving stereochemical integrity?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Intermediate Preparation : Formation of the 2-fluoro-4-methylphenyl intermediate via Friedel-Crafts alkylation or halogenation .

- Amino Acid Backbone Assembly : Coupling the aromatic intermediate to a chiral amino acid precursor (e.g., using tert-butoxycarbonyl (Boc) protection) under anhydrous conditions .

- Deprotection and Purification : Acidic cleavage of the Boc group (e.g., HCl in dioxane) followed by reverse-phase HPLC to isolate the enantiomerically pure product .

Key Conditions : - Use of LiOH in THF/water mixtures for hydrolysis .

- Temperature control (<0°C) during coupling to minimize racemization .

Advanced: How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

Methodological Answer:

- Chiral Auxiliaries : Employ Boc-protected intermediates to stabilize the α-carbon configuration during reactions .

- Asymmetric Catalysis : Use palladium or organocatalysts for stereoselective C–C bond formation .

- Validation :

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-F) .

- 19F NMR : Confirm fluorine substitution at δ -110 to -120 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode for [M+H]+ peaks (e.g., m/z 226.1) .

- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Advanced: How does the position of fluorine substitution impact biological activity, and how can contradictory binding data be resolved?

Methodological Answer:

- Electronic Effects : Fluorine at the 2-position increases electron-withdrawing effects, altering receptor binding pockets (e.g., kinase inhibition) .

- Data Contradictions :

- Assay Variability : Standardize conditions (pH, temperature) to reduce false positives/negatives .

- Purity Checks : Validate compound integrity via LC-MS before biological testing .

Example : Fluorine at the 6-position on pyridine (analog) reduces metabolic stability compared to 4-fluorophenyl derivatives .

Advanced: What strategies are used to study metabolic stability and in vitro pharmacokinetics?

Methodological Answer:

- Liver Microsome Assays : Incubate with NADPH and monitor degradation via LC-MS/MS to calculate half-life (t1/2) .

- Caco-2 Permeability : Assess intestinal absorption using monolayers and measure apparent permeability (Papp) .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction .

Basic: How does this compound compare structurally and functionally to other fluorinated amino acid derivatives?

Methodological Answer:

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., D-amino acid oxidase) with fluorophenyl moiety in hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with active-site residues .

- QSAR Models : Correlate Hammett σ values of substituents with IC50 data for activity optimization .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.